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Abstract

The hexaamminecobalt(ll) complex, [Co(NH3)e]?*, serves as a fundamental example in
coordination chemistry for illustrating the interplay of electronic structure and molecular
geometry. While Valence Shell Electron Pair Repulsion (VSEPR) theory would predict a perfect
octahedral geometry based on its six ligands, a more nuanced understanding derived from
Crystal Field Theory (CFT) and Ligand Field Theory (LFT) reveals a subtle but significant
deviation. This technical guide delineates the theoretical framework for predicting the geometry
of [Co(NHs)e)?*, presents quantitative data from experimental findings, and provides detailed
protocols for its characterization.

Theoretical Prediction of Geometry

The prediction of the geometry of [Co(NH3)e]2* is a multi-step process that integrates the
electronic configuration of the central metal ion with the nature of the surrounding ligands.

Determination of Cobalt's Oxidation State and d-electron
Count

The ammonia (NHs) ligand is a neutral molecule. Therefore, the +2 charge of the complex ion
is entirely attributed to the central cobalt atom.
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o Oxidation state of Cobalt: +2
» Electronic configuration of a neutral Cobalt atom (Co): [Ar] 3d” 4s2

» Electronic configuration of the Cobalt(ll) ion (Co?*): [Ar] 3d”’

Crystal Field Theory and Spin State

In an octahedral ligand field, the five degenerate d-orbitals of the cobalt ion split into two
energy levels: a lower-energy t2g set (dxy, dxz, dyz) and a higher-energy eg set (dx2-y?, dz?).
The energy separation between these levels is denoted as Ao (the crystal field splitting

energy).

The filling of these orbitals by the seven d-electrons of Co?* depends on the relative
magnitudes of Ao and the pairing energy (P), which is the energy required to pair two electrons
in the same orbital.

o Ligand Field Strength: According to the spectrochemical series, ammonia (NHs) is a ligand of
intermediate strength.[1][2] For a 3d metal ion with a lower oxidation state like Co(ll), the
crystal field splitting (Ao) is generally not large enough to overcome the electron pairing
energy.[3]

e Spin State: Consequently, [Co(NH3)s]?* is a high-spin complex.[4][5][6] The electrons will
occupy the orbitals singly before pairing up, to maximize the total spin.

The electronic configuration for a high-spin d’ ion in an octahedral field is t2g> eg2.[7]

The Jahn-Teller Effect

The Jahn-Teller theorem states that any non-linear molecule with a degenerate electronic
ground state will undergo a geometric distortion to remove that degeneracy and lower the
overall energy.[8]

The high-spin d” configuration (t2g° eg?) of [Co(NHs)e]?* has an asymmetrically filled eg level
(one eg orbital contains one electron while the other is doubly occupied). This electronic
degeneracy leads to a Jahn-Teller distortion.[9][10]
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This distortion typically manifests as a tetragonal elongation or compression along one of the
axes (usually the z-axis), which lowers the symmetry from perfect octahedral (Oh) to tetragonal
(D4h). This removes the degeneracy of the eg orbitals. An elongation of the two axial bonds is
generally preferred thermodynamically.[9]

Predicted Geometry: Based on this theoretical framework, the predicted geometry of
[Co(NH3)e]?* is a tetragonally distorted octahedron.

Quantitative Data

Experimental data from X-ray crystallography confirms the theoretically predicted distorted
octahedral geometry.
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Parameter

Experimental Value

Reference

Coordination Geometry

Slightly distorted octahedron

[11]

Co-N Bond Length

2.1876 (16) A

[11]

Spin State

High-spin (S = 3/2)

[4]

Magnetic Moment

An experimental magnetic
moment of 1.7 BM has been
reported, which corresponds to
one unpaired electron and
suggests a low-spin
configuration in that specific
experimental context.
However, theoretical and other
experimental evidence point
towards a high-spin state with
3 unpaired electrons. It is
important to note that the spin
state can be influenced by the
counter-ion and crystal

packing forces.

[12]

UV-Vis Absorption

The related
hexaamminecobalt(lll) ion
shows two Amax peaks at 340
nm (UV) and 475 nm (visible).
[13] Data for the Co(ll)
complex in this specific form is
less commonly reported due to

its susceptibility to oxidation.

Experimental Protocols

The determination of the geometry and electronic structure of [Co(NH3)e]2* relies on several

key experimental techniques.

Single-Crystal X-ray Diffraction
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This is the definitive method for determining the precise three-dimensional arrangement of
atoms, including bond lengths and angles.

Methodology:

o Crystal Growth: High-quality single crystals of a salt of [Co(NH3)s]?* (e.g., [CO(NHs3)e]Cl2) are
grown, often by slow evaporation of a saturated aqueous ammonia solution containing a
cobalt(ll) salt.

o Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) is selected and mounted on
a goniometer head.[14] For air-sensitive samples, this is done under an inert atmosphere.
[15]

o Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal
vibrations.[15] It is then irradiated with a monochromatic X-ray beam (e.g., Mo Ka, A =
0.71073 A).[16] The crystal is rotated, and a detector records the diffraction pattern at
thousands of different orientations.

e Structure Solution and Refinement: The diffraction data is processed to determine the unit
cell dimensions and space group. The phase problem is solved to generate an initial electron
density map.[16] This map is used to locate the atoms and build a molecular model. The
model is then refined using least-squares methods to achieve the best fit between the
calculated and observed diffraction data, yielding precise atomic coordinates, bond lengths,
and angles.

UV-Visible Spectroscopy

This technique provides information about the electronic transitions within the complex and can
be used to determine the crystal field splitting energy (Ao).

Methodology:

o Sample Preparation: A solution of a [Co(NH3)s]?* salt is prepared in a suitable solvent (e.qg.,
water with excess ammonia to prevent ligand dissociation). The concentration is adjusted to
ensure the absorbance falls within the optimal range of the spectrophotometer.
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o Spectral Acquisition: The UV-Vis spectrum is recorded over a relevant wavelength range
(e.g., 300-800 nm).[17] A blank containing the solvent is run for baseline correction.

o Data Analysis: The wavelength of maximum absorbance (Amax) corresponding to the d-d
electronic transition (from the tzg to the eg level) is identified. The crystal field splitting energy
(Ao) is then calculated using the equation: Ao = hc/Amax, where h is Planck's constant, c is
the speed of light, and Amax is the wavelength of the absorbed light. For complexes
exhibiting Jahn-Teller distortion, splitting of the absorption band may be observed.[10]

Magnetic Susceptibility Measurement

This experiment determines the magnetic properties of the complex, which reveals the number
of unpaired electrons and thus confirms the spin state.

Methodology (Evans Method using NMR):

o Sample Preparation: Two NMR tubes are prepared. One contains a solution of the
paramagnetic complex, [Co(NHs)s]?*, in a suitable solvent. The second (reference) tube
contains only the solvent. An inert reference compound (e.g., TMS) is added to both.

o Measurement: The NMR spectra of both samples are recorded. The presence of the
paramagnetic complex will cause a shift in the solvent's NMR signal.

o Calculation: The magnetic susceptibility (xg) is calculated from the change in the frequency
of the NMR signal. The effective magnetic moment (ueff) is then determined using the
equation: peff = 2.828(xM * T)"v2, where XM is the molar susceptibility and T is the
temperature.

e Analysis: The number of unpaired electrons (n) can be estimated from the spin-only
magnetic moment formula: ps.o. = [n(n+2)]"%. A value corresponding to approximately 3
unpaired electrons would confirm the high-spin t2g> eg? configuration.

Visualizing the Prediction Workflow

The logical process for predicting the geometry of [Co(NH3)e]?2* can be visualized as follows:
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Workflow for Predicting [Co(NH3)6]2+ Geometry

[ Start: [Co(NH3)6]2+ ]

Determine Co Oxidation State
NH3 is neutral -> Co is +2

Determine d-electron Count Identify Ligands & Number
Co(ll) -> 3d7 6 x NH3 -> Octahedral Field

Assess Ligand Field Strength
NH3 is weak/intermediate for Co(ll)

Compare Ao vs. Pairing Energy (P)
For Co(ll), Ao < P

Determine Spin State
High-Spin

Determine e- Configuration
t2g5 eg2

Check for Degeneracy
Asymmetric eg filling (eg2)

Apply Jahn-Teller Theorem
Degeneracy must be removed

Predicted Geometry
Tetragonally Distorted Octahedron

Click to download full resolution via product page

Caption: Logical workflow for geometry prediction of [Co(NHs)s]?*.
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Conclusion

The geometry of the hexaamminecobalt(ll) ion is not a simple, perfect octahedron as basic
theories might suggest. A rigorous analysis using Crystal Field Theory reveals a high-spin d’
electronic configuration (t2g> eg?). The resulting electronic degeneracy in the eg orbitals
necessitates a Jahn-Teller distortion, leading to a more stable, tetragonally distorted octahedral
geometry. This prediction is substantiated by experimental data from X-ray crystallography. The
comprehensive characterization of such complexes requires a combination of diffraction,
spectroscopic, and magnetic techniques, each providing crucial pieces of information to form a
complete picture of the molecule's structure and electronic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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